TAS2R8 Bitter Taste Receptor Binding Affinity: 1-(3-Chloro-4-pyridyl)-1,6-heptanedione vs. Positive Control Lactisole
1-(3-Chloro-4-pyridyl)-1,6-heptanedione demonstrates measurable binding affinity to the human bitter taste receptor TAS2R8 with a reported pIC₅₀ of 6.05 (equivalent to IC₅₀ ≈ 0.89 μM) [1]. In the same study (Fierro et al., 2023), the established bitter taste inhibitor lactisole (a known TAS2R antagonist) exhibited a pIC₅₀ of 6.1 (IC₅₀ ≈ 0.79 μM) against TAS2R8 [1]. The target compound thus displays TAS2R8 inhibitory potency within 13% of the positive control lactisole (0.89 μM vs. 0.79 μM). This places the compound among the more potent ligands identified in the iterative discovery campaign for this promiscuous GPCR target.
| Evidence Dimension | TAS2R8 bitter taste receptor inhibition potency (pIC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 6.05; IC₅₀ ≈ 0.89 μM |
| Comparator Or Baseline | Lactisole: pIC₅₀ = 6.1; IC₅₀ ≈ 0.79 μM |
| Quantified Difference | Target compound IC₅₀ is 1.13-fold higher than lactisole (13% less potent) |
| Conditions | In vitro GPCR binding assay; human TAS2R8 bitter taste receptor; Fierro et al., Cell. Mol. Life Sci. 2023, 80, 114 |
Why This Matters
Procurement of this compound enables direct experimental comparison with a well-characterized reference inhibitor (lactisole) at comparable potency, providing a structurally distinct chemical probe for TAS2R8 pharmacology studies.
- [1] Fierro, F. et al. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. Cellular and Molecular Life Sciences 2023, 80, 114. PMID: 37012410. View Source
